molecular formula C12H10N2O B1344949 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde CAS No. 1159834-02-2

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B1344949
CAS No.: 1159834-02-2
M. Wt: 198.22 g/mol
InChI Key: KUFBNMYIOSTKQE-VOTSOKGWSA-N
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Description

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. It features a phenylvinyl group attached to the pyrazole ring, with an aldehyde functional group at the 4-position.

Preparation Methods

The synthesis of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-[(E)-2-phenylvinyl]-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods are designed to optimize the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylvinyl group can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylvinyl group can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    3-[(E)-2-phenylvinyl]-1H-pyrazole-4-methanol:

    3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications.

Biological Activity

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring with an aldehyde functional group, which contributes to its reactivity and biological activity. Its synthesis typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde group at the 4-position of the pyrazole ring.

Common Synthesis Method

  • Starting Material : 1-phenyl-1H-pyrazole.
  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
  • Conditions : The reaction is usually conducted under controlled temperatures to optimize yield.

Biological Activity

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro tests against various cancer cell lines (e.g., MCF-7, SiHa, PC-3) demonstrated cytotoxic effects, suggesting a mechanism involving disruption of microtubule dynamics .

Anti-inflammatory Properties

Compounds within the pyrazole family have also been recognized for their anti-inflammatory effects. For example, certain derivatives have shown promising results in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Studies have reported that compounds similar to this compound exhibit activity against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .

Case Studies and Research Findings

Study Findings Reference
In vitro cytotoxicity against cancer cellsSignificant inhibition of cell growth in MCF-7 and PC-3 lines
Anti-inflammatory activityInhibition of TNF-α and IL-6 production
Antimicrobial testingEffective against E. coli and Staphylococcus aureus

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The pyrazole ring can mimic natural substrates or inhibitors, allowing it to bind effectively to active sites on enzymes or receptors involved in disease processes.

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-9-11-8-13-14-12(11)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFBNMYIOSTKQE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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